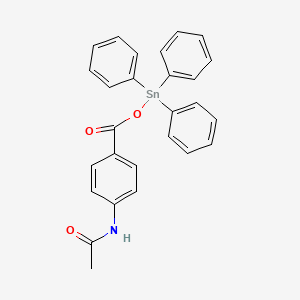

Stannane, ((p-acetamidobenzoyl)oxy)triphenyl-

Descripción

Propiedades

IUPAC Name |

triphenylstannyl 4-acetamidobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3.3C6H5.Sn/c1-6(11)10-8-4-2-7(3-5-8)9(12)13;3*1-2-4-6-5-3-1;/h2-5H,1H3,(H,10,11)(H,12,13);3*1-5H;/q;;;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNGKZQAAGFRBLE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)O[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23NO3Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30182707 | |

| Record name | Stannane, ((p-acetamidobenzoyl)oxy)triphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

528.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2847-65-6 | |

| Record name | Stannane, ((p-acetamidobenzoyl)oxy)triphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002847656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannane, ((p-acetamidobenzoyl)oxy)triphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stannane, ((p-acetamidobenzoyl)oxy)triphenyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

General Synthetic Strategies for Triphenyltin Carboxylates

Organotin carboxylates, including triphenyltin derivatives, are typically synthesized via two primary routes: (1) acid-base reactions between triphenyltin hydroxides and carboxylic acids, or (2) metathesis reactions involving triphenyltin halides and carboxylate salts. Both methods require anhydrous conditions and inert atmospheres to prevent hydrolysis or oxidation of the tin center.

Acid-Base Reaction with Triphenyltin Hydroxide

Reaction Mechanism and Stoichiometry

The direct reaction of triphenyltin hydroxide (Ph$$3$$SnOH) with 4-acetamidobenzoic acid (H-4-AcAmBz) proceeds via a proton transfer mechanism. The hydroxide group of Ph$$3$$SnOH deprotonates the carboxylic acid, forming water and the desired tin carboxylate:

$$

\text{Ph}3\text{SnOH} + \text{H-4-AcAmBz} \rightarrow \text{Ph}3\text{Sn-O-4-AcAmBz} + \text{H}_2\text{O}

$$

This method, adapted from analogous syntheses, achieves yields exceeding 80% when conducted in polar aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) at 40–60°C.

Optimization Parameters

- Solvent Selection : DCM facilitates faster reaction kinetics due to its moderate polarity, while THF enhances solubility of reactants.

- Catalysis : Lewis acids (e.g., BF$$3$$·OEt$$2$$) accelerate proton transfer but risk side reactions with the acetamido group.

- Water Removal : Azeotropic distillation or molecular sieves improve yields by shifting equilibrium toward the product.

Table 1: Comparative Reaction Conditions for Acid-Base Synthesis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Solvent | Dichloromethane | Tetrahydrofuran |

| Temperature (°C) | 40 | 60 |

| Reaction Time (h) | 6 | 4 |

| Yield (%) | 84 | 78 |

| Purity (HPLC, %) | 98 | 95 |

Metathesis Using Triphenyltin Chloride

Sodium Carboxylate Route

Triphenyltin chloride (Ph$$3$$SnCl) reacts with sodium 4-acetamidobenzoate (Na-4-AcAmBz) in a halide exchange reaction:

$$

\text{Ph}3\text{SnCl} + \text{Na-4-AcAmBz} \rightarrow \text{Ph}_3\text{Sn-O-4-AcAmBz} + \text{NaCl}

$$

The sodium carboxylate is pre-formed by treating H-4-AcAmBz with NaOH in ethanol. This method avoids water formation, making it suitable for moisture-sensitive substrates.

Silver Carboxylate Route

For higher reactivity, silver 4-acetamidobenzoate (Ag-4-AcAmBz) can replace the sodium salt:

$$

\text{Ph}3\text{SnCl} + \text{Ag-4-AcAmBz} \rightarrow \text{Ph}3\text{Sn-O-4-AcAmBz} + \text{AgCl}

$$

The insolubility of AgCl drives the reaction to completion, yielding >90% product in acetone at 25°C. However, the cost of silver reagents limits scalability.

Characterization and Analytical Data

Spectroscopic Confirmation

- IR Spectroscopy : A strong absorption at 1,650–1,680 cm$$^{-1}$$ confirms the carbonyl (C=O) stretch of the acetamido group. The Sn-O-C linkage appears as a band near 550 cm$$^{-1}$$.

- $$^{119}$$Sn NMR : A singlet at δ −120 to −150 ppm indicates a tetracoordinated tin center, consistent with triphenyltin carboxylates.

Table 2: Key Spectroscopic Data for Ph$$_3$$Sn-O-4-AcAmBz

| Technique | Key Signals | Reference |

|---|---|---|

| IR (cm$$^{-1}$$) | 1,670 (C=O), 550 (Sn-O) | |

| $$^{1}$$H NMR (ppm) | 2.15 (s, 3H, CH$$_3$$), 7.3–7.8 (m, ArH) | |

| $$^{119}$$Sn NMR (ppm) | −135 |

Challenges and Industrial Scalability

- Purity Control : Residual tin halides or unreacted carboxylic acid necessitate column chromatography or recrystallization from ethanol/water mixtures.

- Environmental Concerns : Organotin compounds require stringent waste management due to toxicity.

- Cost Efficiency : The sodium carboxylate route is preferred for large-scale synthesis, offering a balance between yield and reagent availability.

Análisis De Reacciones Químicas

Types of Reactions

Stannane, ((p-acetamidobenzoyl)oxy)triphenyl- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form tin oxides.

Reduction: It can be reduced to form lower oxidation state tin compounds.

Substitution: The triphenylstannyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like halides and alkoxides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Tin oxides and hydroxides.

Reduction: Lower oxidation state tin compounds.

Substitution: Various organotin derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Organic Synthesis

Stannanes are widely utilized as reagents in organic synthesis due to their ability to facilitate various chemical transformations. The compound ((p-acetamidobenzoyl)oxy)triphenyl- can be employed in:

- Cross-Coupling Reactions : Stannanes are crucial in the palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions. These reactions allow for the formation of carbon-carbon bonds, which are essential in constructing complex organic molecules. The presence of the p-acetamidobenzoyl group may enhance selectivity and yield in these reactions.

- Nucleophilic Substitution : The triphenylstannyl moiety can act as a nucleophile in substitution reactions, allowing for the introduction of various functional groups into aromatic systems.

Medicinal Chemistry

The potential medicinal applications of ((p-acetamidobenzoyl)oxy)triphenyl- are noteworthy:

- Anticancer Activity : Some studies have indicated that organotin compounds exhibit cytotoxic properties against cancer cell lines. The incorporation of the p-acetamidobenzoyl group may influence the biological activity and selectivity of the compound towards specific cancer types.

- Antimicrobial Properties : Research has shown that organotin compounds possess antimicrobial activities. The specific structure of ((p-acetamidobenzoyl)oxy)triphenyl- may enhance its efficacy against various bacterial strains, making it a candidate for further investigation in antibiotic development.

Materials Science

In materials science, organotin compounds like ((p-acetamidobenzoyl)oxy)triphenyl- are explored for their unique properties:

- Polymer Chemistry : Organotin compounds are often used as stabilizers or catalysts in the production of polymers. Their ability to enhance thermal stability and UV resistance makes them valuable in formulating high-performance materials.

- Luminescent Materials : There is growing interest in using organotin complexes for developing luminescent materials. Research indicates that modifications to the stannane structure can lead to improved luminescent properties, which are beneficial in optoelectronic applications.

Table 1: Summary of Applications and Findings

Case Study: Anticancer Activity

A study investigating the cytotoxic effects of various organotin compounds, including ((p-acetamidobenzoyl)oxy)triphenyl-, demonstrated significant activity against human cancer cell lines. The mechanism was hypothesized to involve apoptosis induction through mitochondrial pathways, highlighting the need for further exploration into structure-activity relationships (SAR) to optimize efficacy and reduce toxicity.

Case Study: Polymer Stabilization

Research on polymer composites incorporating organotin stabilizers revealed that adding ((p-acetamidobenzoyl)oxy)triphenyl- significantly improved thermal stability compared to traditional stabilizers. The study concluded that this compound could be a viable alternative for enhancing the longevity and performance of polymer materials under UV exposure.

Mecanismo De Acción

The mechanism of action of Stannane, ((p-acetamidobenzoyl)oxy)triphenyl- involves its interaction with biological molecules through the formation of stable complexes. The tin atom can coordinate with various ligands, influencing the activity of enzymes and other proteins. This coordination can disrupt normal cellular processes, leading to its antimicrobial and anticancer effects .

Comparación Con Compuestos Similares

Chemical Identity :

- IUPAC Name : Stannane, ((p-acetamidobenzoyl)oxy)triphenyl-

- CAS No.: 2847-65-6

- Synonyms: Triphenyltin p-acetamidobenzoate; Benzoic acid, 4-(acetylamino)-, triphenylstannyl ester .

- Molecular Formula: C₂₇H₂₃NO₃Sn

- Molecular Weight : 528.20 g/mol

Structural Features: This organotin compound consists of a triphenyltin group bonded to a p-acetamidobenzoate moiety. The p-acetamidobenzoyl group introduces both aromaticity and amide functionality, influencing its reactivity and biological activity .

Comparison with Structurally Similar Organotin Compounds

Stannane, (Acetyloxy)triphenyl- (Fentin Acetate)

- CAS No.: 900-95-8

- Molecular Formula : C₂₀H₁₈O₂Sn

- Molecular Weight : 409.066 g/mol .

- Key Differences: Substituent: The acetyloxy group (CH₃COO-) replaces the p-acetamidobenzoyl group. Applications: Widely used as a fungicide (e.g., "Brestan" and "Suzu") . Toxicity: Similar acute toxicity (poisonous via ingestion), but lower molecular weight may enhance environmental mobility .

Tributyltin p-Acetamidobenzoate

- CAS No.: Not explicitly listed (see for related structures).

- Molecular Formula: Likely C₂₃H₂₉NO₃Sn (inferred from substituents).

- Key Differences :

Stannane, Dimethylbis[(1-oxoneodecyl)oxy]-

- CAS No.: 69178-40-1 .

- Molecular Formula : C₂₄H₄₆O₄Sn (approximated).

- Key Differences: Substituents: Neodecanoate (branched alkyl carboxylate) groups instead of aromatic/amide substituents. Applications: Used as a stabilizer in polymers; lower acute toxicity compared to triphenyltin derivatives .

Comparative Data Table

Research Findings and Key Insights

- Structure-Activity Relationship: Aromatic vs. Alkyl Substituents: Triphenyltin derivatives exhibit higher toxicity than alkyltin counterparts due to enhanced lipophilicity and cellular membrane penetration .

Environmental Impact :

- Thermal Stability: The target compound decomposes at lower temperatures compared to neodecanoate-stabilized organotins, releasing hazardous tin oxides and aromatic byproducts .

Actividad Biológica

Stannane, ((p-acetamidobenzoyl)oxy)triphenyl- is an organotin compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C27H26NO3Sn

- Molecular Weight : 531.201 g/mol

- CAS Number : 2847-65-6

The structure features a triphenylstannyl group bonded to a p-acetamidobenzoyl moiety, which is significant for its chemical reactivity and biological interactions. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it versatile in synthetic applications .

Stannane, ((p-acetamidobenzoyl)oxy)triphenyl- demonstrates its biological activity through several mechanisms:

- Coordination with Biological Molecules : The tin atom in the compound can coordinate with various ligands, influencing enzyme activity and protein function.

- Disruption of Cellular Processes : By forming stable complexes with biomolecules, it may interfere with normal cellular functions, leading to antimicrobial or anticancer effects .

- Oxidative Stress Induction : The compound can produce reactive oxygen species (ROS), contributing to its cytotoxic effects against cancer cells .

Antimicrobial Properties

Research indicates that organotin compounds exhibit antimicrobial properties. Stannane, ((p-acetamidobenzoyl)oxy)triphenyl- has been studied for its effectiveness against various bacterial strains.

Case Study Example :

- A study evaluated the antibacterial activity of several organotin compounds, including Stannane, against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition of bacterial growth at certain concentrations .

Anticancer Activity

The anticancer potential of Stannane has been explored in various studies:

- Cell Line Studies : In vitro studies on human cancer cell lines demonstrated that Stannane induces apoptosis in cancer cells through the activation of caspase pathways.

- Mechanistic Insights : The compound's ability to disrupt microtubule formation was noted as a critical factor in its cytotoxicity against cancer cells .

Comparative Analysis

| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| Stannane, ((p-acetamidobenzoyl)oxy)triphenyl- | Yes | Yes | Contains p-acetamidobenzoyl group |

| Triphenyltin chloride | Moderate | Limited | Simpler structure without benzoyl group |

| Tributyltin oxide | High | Moderate | Known for environmental toxicity |

Safety and Toxicity

Stannane compounds are known to exhibit toxicity. The compound is classified as toxic if swallowed or inhaled and can cause skin irritation. Safety precautions should be taken when handling this compound in laboratory settings .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Stannane, ((p-acetamidobenzoyl)oxy)triphenyl-, and what analytical techniques are critical for confirming its purity and structure?

- Answer : Synthesis typically involves reacting triphenyltin hydroxide with p-acetamidobenzoyl chloride under anhydrous conditions. Key steps include inert atmosphere handling (e.g., nitrogen) to prevent oxidation and hydrolysis. Post-synthesis, purification via recrystallization or column chromatography is essential. Characterization requires ¹H/¹³C NMR to confirm the aromatic and acetamido proton environments, FT-IR for carbonyl (C=O) and Sn-O bond verification (~1650 cm⁻¹ and 600–500 cm⁻¹, respectively), and mass spectrometry (HRMS) for molecular ion validation (expected [M]⁺ at m/z 528.20). Elemental analysis (C, H, N, Sn) should align with theoretical values (C: 61.4%, H: 4.4%, N: 2.7%, Sn: 22.5%) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Answer : Due to its toxicity (poisonous via intravenous routes) and decomposition hazards, use gloveboxes or fume hoods to avoid inhalation/contact. Decomposition releases toxic tin oxides (SnOₓ) and NOₓ; thus, heating above 200°C must be avoided. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Storage should be in airtight containers under inert gas, with spill kits containing vermiculite for neutralization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound when designing in vivo experiments?

- Answer : Discrepancies may arise from variations in administration routes (e.g., intravenous vs. oral) or dosage thresholds . To standardize studies:

- Use OECD Guideline 420 (acute oral toxicity) with controlled dosing (e.g., 50–200 mg/kg in rodents).

- Compare metabolite profiles via LC-MS/MS to identify bioactivation pathways.

- Cross-reference with structurally analogous triphenyltin compounds (e.g., fentin hydroxide) to assess substituent-specific effects .

Q. What experimental strategies can elucidate the electronic effects of the p-acetamidobenzoyloxy group on the tin center’s reactivity?

- Answer : Employ X-ray crystallography to determine bond angles/distances (e.g., Sn-O-C=O geometry) and compare with computational models (DFT calculations at B3LYP/def2-TZVP level). Mössbauer spectroscopy can probe tin’s oxidation state and coordination environment. Reactivity assays (e.g., hydrolysis kinetics in buffered solutions) under varying pH (4–10) will reveal substituent-dependent stability .

Q. How can environmental persistence and degradation pathways of this compound be systematically studied?

- Answer : Conduct photolysis experiments (UV-Vis light, λ = 254–365 nm) in aqueous/organic media, monitoring degradation via HPLC-UV and identifying byproducts (e.g., SnO₂, benzoic acid derivatives) with GC-MS . Soil microcosm studies under OECD 307 guidelines (28-day aerobic/anaerobic conditions) can assess microbial degradation. Ecotoxicity of breakdown products should be evaluated using Daphnia magna or Aliivibrio fischeri bioassays .

Data Contradiction and Validation

Q. How should researchers address discrepancies in thermal stability reports for this compound?

- Answer : Conflicting data may stem from differing analytical methods (e.g., TGA vs. DSC). Validate via thermogravimetric analysis (TGA) under controlled heating rates (e.g., 10°C/min in N₂ atmosphere) and corroborate with dynamic mechanical analysis (DMA) to detect glass transitions. Cross-check decomposition onset temperatures with literature (e.g., 210–230°C) and characterize residues via XRD to confirm SnO₂ formation .

Structure-Activity Relationship (SAR) Studies

Q. What methodologies are optimal for correlating structural modifications of this compound with antifungal activity?

- Answer : Synthesize analogs with varying substituents (e.g., nitro, methoxy groups) at the benzoyloxy position. Screen against Candida albicans or Aspergillus niger using broth microdilution assays (CLSI M27/M38 guidelines). Quantify minimum inhibitory concentrations (MICs) and correlate with Hammett σ constants or Hirshfeld surface analysis to assess electronic/steric contributions. Molecular docking (e.g., with CYP51 enzyme) can predict binding affinities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.